

# High-Purity Ornidazole-d5: Sourcing, Validation, and Bioanalytical Protocol

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## Compound of Interest

Compound Name: *Ornidazole-d5*

Cat. No.: *B1151128*

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## Executive Summary

**Ornidazole-d5** (CAS: 2747915-64-4) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Ornidazole in biological matrices.<sup>[1][2]</sup> In LC-MS/MS bioanalysis, the use of a deuterated analog is non-negotiable for correcting matrix effects, ionization suppression, and extraction variability.

This technical guide provides a direct pathway for sourcing high-purity **Ornidazole-d5**, evaluating supplier quality, and implementing a validated LC-MS/MS workflow. It addresses the specific challenges of nitroimidazole analysis, including isotopic interference and fragmentation specificity.

## Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

Before procuring reference standards, researchers must define the CQAs to ensure the internal standard does not compromise the Lower Limit of Quantification (LLOQ).

## Chemical Identity<sup>[1][2][3][4][5][6]</sup>

- Compound Name: **Ornidazole-d5**[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Chemical Name: 1-(3-Chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole-d5[\[2\]](#)
- CAS Number: 2747915-64-4 (Specific to the d5 species; often referenced under the unlabeled CAS 16773-42-5 in generic catalogs).[\[2\]](#)
- Molecular Formula:  
[\[2\]](#)[\[4\]](#)[\[7\]](#)
- Molecular Weight: ~224.66 g/mol (vs. 219.63 g/mol for unlabeled).[\[2\]](#)

## The "Isotopic Purity" Imperative

For **Ornidazole-d5**, Isotopic Enrichment (Atom % D) is the single most critical parameter.[\[2\]](#)

- Requirement:  
Deuterated forms.
- Risk: If the standard contains significant amounts of d0 (unlabeled Ornidazole), the Internal Standard channel will contribute signal to the Analyte channel. This "cross-signal" artificially inflates the analyte concentration, causing validation failure at the LLOQ.[\[2\]](#)

## Stability of the Label

**Ornidazole-d5** typically carries deuterium on the propyl side chain (C-D bonds).[\[2\]](#) Unlike deuterium on hydroxyl or amine groups (O-D, N-D), these C-D bonds are non-exchangeable in aqueous mobile phases, ensuring the mass shift remains stable during chromatography.

## Part 2: Commercial Supplier Landscape

The following suppliers are verified sources for bioanalytical-grade **Ornidazole-d5**. Selection should be based on the availability of a comprehensive Certificate of Analysis (CoA) confirming isotopic purity.[\[2\]](#)

## Comparative Supplier Table

Supplier	Catalog / SKU	Purity Specification	Format	Primary Use
Toronto Research Chemicals (TRC)	O688502	Chemical: >98% Isotopic: >99%	Solid (Neat)	Global Reference Standard
Clearsynth	CS-T-93326	Chemical: >98% Isotopic: >99%	Solid	High-Throughput CROs
Cayman Chemical	2747915-64-4	Deuterated forms	Solid	Academic / Discovery
Shimadzu (Alsachim)	C3784	>98%	Solid	Clinical / Diagnostic

## Sourcing Decision Logic (Graphviz)[2]



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Figure 1: Decision matrix for procuring stable isotope standards to ensure bioanalytical compliance.

## Part 3: Validated Bioanalytical Protocol (LC-MS/MS)

This protocol synthesizes field-proven methodologies for quantifying Ornidazole in human plasma using **Ornidazole-d5** as the IS.[2][6]

### Instrument Configuration

- LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[2]
- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18),

- Mass Spectrometer: Triple Quadrupole (QqQ) in ESI Positive Mode.[2]

## Mass Transitions (MRM)

Ornidazole fragments typically via the loss of the nitro-group or the side chain.[2] The side-chain loss is a common transition.[2]

Compound	Precursor Ion ( )	Product Ion ( )	Collision Energy (eV)	Dwell Time (ms)
Ornidazole			20 - 25	100
Ornidazole-d5			20 - 25	100

“

*Technical Note: In this transition (*

*), the product ion is unlabeled (the deuterated side chain is lost). Specificity is achieved solely by the precursor mass separation (*

*vs*

*).[2] Ensure your Q1 resolution is set to "Unit" or "High" to prevent overlap.[2]*

## Sample Preparation (Protein Precipitation)

- Aliquot: Transfer

of plasma into a 1.5 mL tube.

- IS Spike: Add

of **Ornidazole-d5** Working Solution (

in 50% Methanol).

- Precipitation: Add

of ice-cold Acetonitrile (ACN).

- Vortex: Mix vigorously for 60 seconds.

- Centrifuge: Spin at

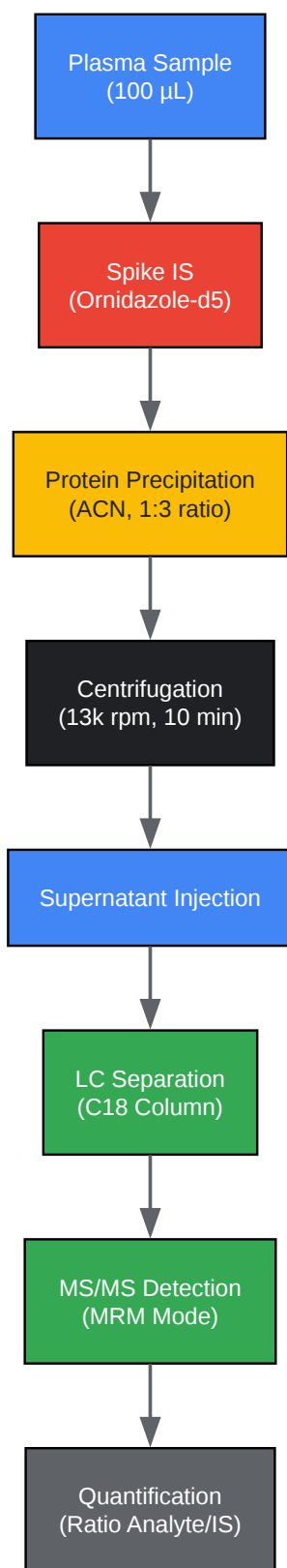
for 10 minutes at

.

- Transfer: Inject

of the supernatant directly into the LC-MS/MS.

## LC-MS/MS Workflow Diagram (Graphviz)



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Figure 2: Step-by-step bioanalytical workflow for high-throughput plasma analysis.[2]

## Part 4: Troubleshooting & Validation

### Cross-Talk Check (Crucial)

Before running samples, perform a "Zero Blank" test:

- Inject a sample containing only the Internal Standard (**Ornidazole-d5**) at the working concentration.<sup>[2]</sup>
- Monitor the Analyte Channel (   
 ).<sup>[2]</sup>
- Acceptance Criteria: The signal in the analyte channel must be   
 of the LLOQ signal.<sup>[2]</sup> If it exceeds this, your d5 standard has low isotopic purity (contains d0).<sup>[2]</sup>

### Deuterium Exchange

While the C-D bonds are stable, avoid storing stock solutions in highly acidic (

) or basic (

) conditions for extended periods (weeks), as this can catalyze slow exchange or degradation of the nitroimidazole ring itself. Store stock solutions in Methanol at

.<sup>[2]</sup>

### References

- Liu, Y., et al. (2013).<sup>[2]</sup> Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column. *Journal of Pharmaceutical and Biomedical Analysis*, 83, 1-6.<sup>[2]</sup> (Validates the m/z 225 → 128 transition). Retrieved from [[Link](#)]
- Du, J., et al. (2014).<sup>[2]</sup><sup>[8]</sup> Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS. *Journal of Chromatography B*. (Provides extraction methodology).<sup>[2]</sup> Retrieved from [[Link](#)]

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